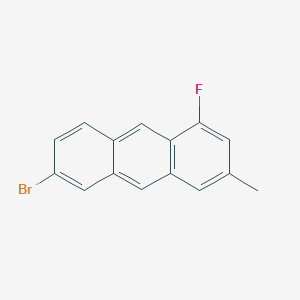
6-Bromo-1-fluoro-3-methylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-fluoro-3-methylanthracene is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-fluoro-3-methylanthracene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-3-methylanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-fluoro-3-methylanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine or fluorine atoms can lead to the formation of hydrogenated anthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and hydrogenated anthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-1-fluoro-3-methylanthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-fluoro-3-methylanthracene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-fluoroanthracene
- 6-Bromo-3-methylanthracene
- 1-Fluoro-3-methylanthracene
Uniqueness
6-Bromo-1-fluoro-3-methylanthracene is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the anthracene core. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
824390-19-4 |
|---|---|
Molecular Formula |
C15H10BrF |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
6-bromo-1-fluoro-3-methylanthracene |
InChI |
InChI=1S/C15H10BrF/c1-9-4-12-6-11-7-13(16)3-2-10(11)8-14(12)15(17)5-9/h2-8H,1H3 |
InChI Key |
XIZJHXVXWLAEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=CC3=C2)Br)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



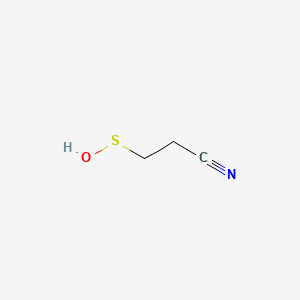
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
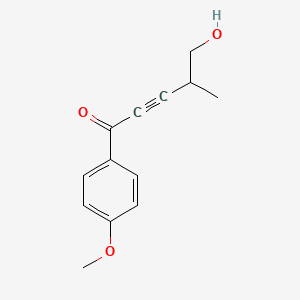
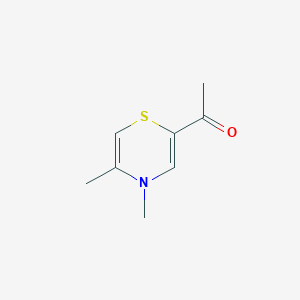
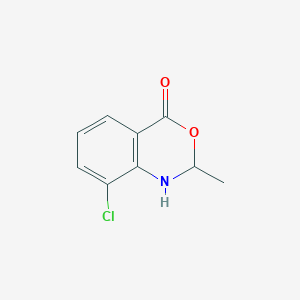
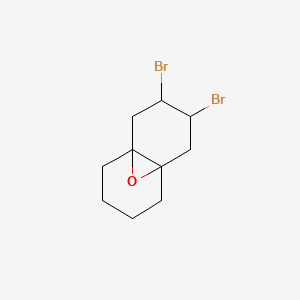
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
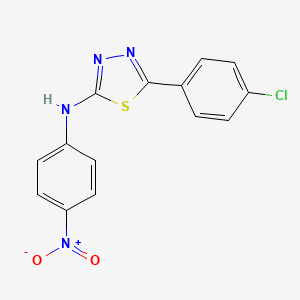
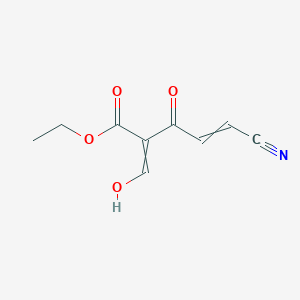
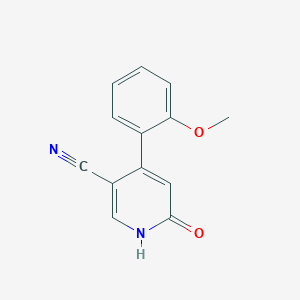

![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)

